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CVRARTR: A Novel Peptide Tool for Investigating and Modulating PD-L1 Expression

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Introduction

CVRARTR is a novel, synthetically developed peptide antagonist of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein.[1][2] Identified through phage display technology, this peptide has emerged as a valuable research tool for studying the PD-L1 signaling pathway and its role in immune evasion by cancer cells. Its mechanism of action involves binding to PD-L1, inducing its internalization, and subsequently downregulating its expression on the cell surface.[1] This activity effectively reinvigorates T-cell responses, making CVRARTR a compelling agent for both basic research and preclinical drug development in immuno-oncology.[1][3]

Application Notes

CVRARTR, also known as PD-L1Pep-2, offers a versatile tool for a range of applications aimed at understanding and targeting the PD-1/PD-L1 axis. Its peptide nature provides advantages over antibody-based approaches, including smaller size for potentially better tissue penetration and ease of synthesis and modification.[4]

Key Applications:

 Studying PD-L1 Trafficking and Downregulation: CVRARTR can be used to investigate the cellular mechanisms of PD-L1 internalization and degradation.



- In Vitro T-Cell Activation Assays: By blocking the PD-1/PD-L1 interaction, CVRARTR can restore the proliferative capacity and cytokine secretion of T-cells co-cultured with PD-L1expressing cancer cells.[1]
- In Vivo Tumor Models: **CVRARTR** has demonstrated anti-tumor efficacy in syngeneic mouse models, providing a tool for preclinical evaluation of PD-L1 blockade.[1][5]
- Flow Cytometry and Immunohistochemistry: Labeled versions of CVRARTR can potentially be used as detection reagents for visualizing PD-L1 expression in cells and tissues, offering an alternative to traditional antibodies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **CVRARTR** based on available research.

Parameter	Value	Reference
Binding Affinity (KD)	281 nM	[1]

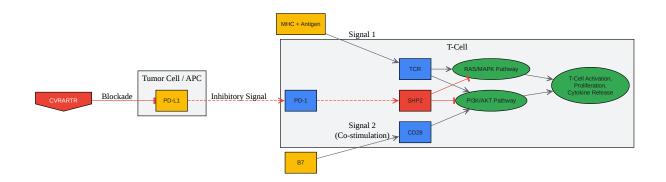
In Vitro Efficacy	Concentration	Outcome	Reference
Binding to PD-L1 High vs. Low Expressing Cells	25 μΜ	Preferentially binds to MDA-MB-231 (high PD-L1) over MCF7 (low PD-L1) cells.	[1]
Restoration of T-Cell Proliferation (co- culture with 4T1 cells)	Not specified	Promotes T- lymphocyte proliferation.	[1]
Restoration of Cytokine Secretion (co-culture with B16F10-OVA melanoma cells)	Not specified	Increases secretion of IFN-y, TNF-α, and granzyme B, and enhances tumor cell lysis by T-cells.	[1]



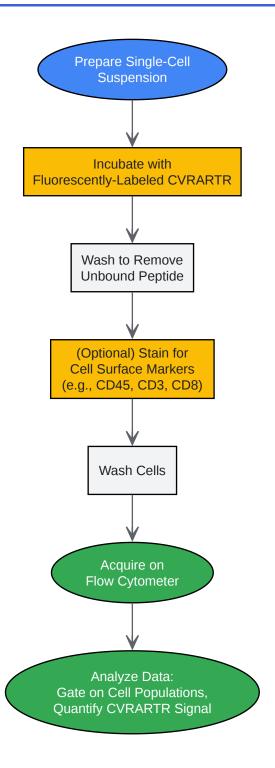
In Vivo Efficacy (CT26 homograft mouse model)	Dosage & Administration	Outcome	Reference
Antitumor Efficacy	Not specified	Exhibits antitumor efficacy.	[1]
Immune Cell Infiltration	Not specified	Increases the CD8+/FoxP3+ ratio in the tumor.	[2]

Signaling and Experimental Workflow Diagrams









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